molecular formula C28H24O8 B154309 Calix(4)hydroquinone CAS No. 125583-08-6

Calix(4)hydroquinone

Cat. No.: B154309
CAS No.: 125583-08-6
M. Wt: 488.5 g/mol
InChI Key: WBUQEMVOXCMEQB-UHFFFAOYSA-N
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Description

Calix(4)hydroquinone is a macrocyclic compound that belongs to the family of calixarenes. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. This compound, in particular, is characterized by its four hydroquinone units connected by methylene bridges. This structure provides it with unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calix(4)hydroquinone typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate calixarenes, which are then oxidized to form the hydroquinone units. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: While the industrial production of this compound is not as widespread as other calixarenes, the methods used are similar to those in laboratory synthesis. The process involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Mechanism of Action

The mechanism by which Calix(4)hydroquinone exerts its effects is primarily through its ability to form host-guest complexes. The bowl-shaped structure allows it to encapsulate guest molecules, facilitating various chemical reactions and interactions. The molecular targets and pathways involved include the formation of hydrogen bonds, π-π interactions, and van der Waals forces with the guest molecules .

Comparison with Similar Compounds

Uniqueness: Calix(4)hydroquinone is unique due to its specific size and the presence of four hydroquinone units, which provide it with distinct redox properties and the ability to form stable host-guest complexes. This makes it particularly useful in applications requiring selective binding and redox activity .

Biological Activity

Calix(4)hydroquinone (CHQ) is a member of the calixarene family, known for its unique structural properties and diverse biological activities. This article explores the biological activity of CHQ, focusing on its antibacterial properties, catalytic functions, and potential therapeutic applications.

Structural Characteristics

This compound consists of a calixarene scaffold with hydroquinone functionalities. The structure allows for the formation of stable tubular aggregates through hydrogen bonding and π-π stacking interactions, which can encapsulate various small organic molecules . The ability to form such aggregates enhances its catalytic properties and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of calixarene derivatives, including CHQ. The following table summarizes key findings regarding the antibacterial activity of CHQ and its derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Hemolytic Activity (HC50)
This compoundStaphylococcus aureus1.6 - 3.1 μg/mL>200 μg/mL
Compound 16MRSA (NCTC10442)1.6 - 3.1 μg/mL>200 μg/mL
Compound 3Various Gram-positive bacteria>50 μg/mL16 ± 1 μg/mL

The data indicates that CHQ exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains, with very low hemolytic activity, suggesting a favorable therapeutic index .

The mechanism by which CHQ exerts its antibacterial effects is primarily through membrane interaction. The cationic groups in functionalized calixarenes enhance their interaction with negatively charged bacterial membranes, facilitating bacterial cell lysis. For instance, compound 16 demonstrated rapid bactericidal action against MRSA, achieving over 99% bacterial reduction within half an hour at sub-MIC concentrations .

Catalytic Properties

In addition to its antibacterial activity, CHQ has been shown to catalyze proton exchange between water and acetone effectively. This catalytic function is attributed to the unique hydrogen bonding properties of its nanotube aggregates, which optimize proton transfer reactions . The efficiency of this process is influenced by the presence of catalytic water molecules, indicating potential applications in organic synthesis and environmental chemistry.

Case Studies

  • In Vivo Studies : Research conducted on sulfonated calixarenes demonstrated low toxicity in vivo with no significant adverse effects observed in mouse models. These studies suggest that CHQ and its derivatives may be suitable candidates for further pharmacological development .
  • Quantum Chemical Studies : Computational analyses have elucidated the mechanisms underlying the catalytic activities of CHQ, highlighting the role of keto-enol tautomerism in enhancing proton transfer efficiency . These findings provide a theoretical basis for optimizing CHQ derivatives for specific catalytic applications.

Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUQEMVOXCMEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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